Didansylcadaverine

描述

Historical Context of Dansyl Fluorophore Utilization in Biological Sciences

The dansyl fluorophore, derived from 5-(N,N-dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride, DNSC), has a significant history in biological sciences ontosight.ainih.govnih.gov. Dansyl chloride, first introduced by Weber, gained prominence due to its ability to react with primary and secondary amino groups, forming stable, highly fluorescent sulfonamide adducts ontosight.aiwikipedia.orgmdpi.com. This reactivity made it an invaluable tool for labeling amino acids, peptides, and proteins ontosight.aisrlchem.comchemimpex.com.

Historically, dansyl chloride was instrumental in protein sequencing and amino acid analysis, particularly through techniques like high-performance liquid chromatography (HPLC) ontosight.aisrlchem.comsigmaaldrich.com. The resulting dansyl derivatives exhibit a bright fluorescence, typically with excitation maxima around 350 nm and emission maxima that are sensitive to the surrounding environment, varying from 520 to 550 nm wikipedia.org. Beyond analytical applications, the dansyl group's photophysical properties, such as its fluorescence quantum yield and large Stokes shift, have also enabled its use in studying protein folding, dynamics, and interactions, including energy transfer phenomena like Förster Resonance Energy Transfer (FRET) wikipedia.orgmdpi.com.

Evolution of Cadaverine-Based Fluorescent Probes in Research

Cadaverine (B124047) (1,5-pentanediamine) is a biogenic amine that plays various roles in biological systems nih.govresearchgate.netnih.gov. The development of fluorescent probes based on cadaverine or other polyamines has been driven by the need to detect and quantify these molecules, which are implicated in processes ranging from food spoilage to cancer development nih.govnih.govrsc.orgrsc.org.

The evolution of these probes involves conjugating fluorescent moieties to polyamine structures or designing molecules where the polyamine backbone is integral to the fluorescent sensing mechanism. This approach allows for the creation of probes that can specifically target polyamine transport systems, act as biomarkers, or report on cellular events involving polyamines nih.govresearchgate.netchim.itrsc.org. For instance, probes have been developed to detect specific anions through interactions with protonated polyamine scaffolds chim.it, and other polyamine-modified probes have been designed for near-infrared (NIR) imaging, offering advantages in tissue penetration and reduced background fluorescence rsc.org. These advancements reflect a broader trend in chemical biology towards creating sophisticated molecular tools for precise biological investigation.

Scope and Significance of Didansylcadaverine in Contemporary Research Paradigms

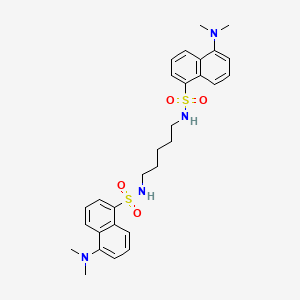

This compound (N,N'-didansylcadaverine) is a derivative of cadaverine where both primary amine groups are functionalized with dansyl moieties chemicalbook.comnih.gov. This bivalent labeling distinguishes it from monodansylcadaverine (MDC), which has only one dansyl group.

The primary significance of this compound lies in its specific applications as a research tool:

Inhibition of Transglutaminase (TGase) Studies: this compound has been investigated as an analogue of monodansylcadaverine (MDC), a known inhibitor of transglutaminase (TGase) enzymes researchgate.netnih.gov. While MDC has demonstrated significant dose-dependent inhibition of parasite growth, studies indicate that this compound, a close analogue, did not exhibit this inhibitory effect in certain contexts researchgate.netnih.gov. This suggests its utility may lie in comparative studies or as a control compound in research focused on TGase activity and its role in biological processes, such as parasite proliferation.

Vesicular Transport and Autophagy: this compound is believed to directly inhibit vesicular transport chemicalbook.com. Furthermore, it has been employed as a marker to study autophagy, a cellular process involving the degradation of cellular components, within the cytoplasm and vacuoles of both plant and mammalian cells chemicalbook.com.

Immunoglobulin E (IgE) Research: In the study of immune responses, N,N'-didansylcadaverine has been utilized as a bivalent ligand to investigate the segmental flexibility of immunoglobulin E (IgE) bound to its high-affinity receptor. Its application in this context led to the observation of a complete loss of segmental motion in the IgE molecule, providing insights into receptor-ligand interactions and protein dynamics nih.gov.

While the dansyl group generally provides fluorescence properties, specific quantitative fluorescence data for this compound itself are less commonly reported than for simpler dansyl derivatives. Its molecular structure, featuring two dansyl groups, suggests potential for altered photophysical properties compared to monodansylcadaverine or dansyl chloride.

Table 1: Key Properties and Applications of this compound

| Property/Application | Description/Value | Source Reference(s) |

| Chemical Class | Fluorescent amine probe; Dansyl derivative of cadaverine | chemicalbook.comontosight.ai |

| Molecular Formula | C27H34N4O4S2 | Calculated |

| Molecular Weight | ~568.75 g/mol | Calculated |

| Structure | Cadaverine backbone with two dansyl groups attached to the terminal amine nitrogens. | chemicalbook.comnih.gov |

| Inhibition of TGase | Analog of MDC; did not show dose-dependent inhibition on parasite growth in specific studies. | researchgate.netnih.gov |

| Vesicular Transport | Believed to directly inhibit vesicular transport. | chemicalbook.com |

| Autophagy Studies | Marker for studying autophagy in cytoplasm and vacuoles of plants and mammalian cells. | chemicalbook.com |

| IgE Research | Used as a bivalent ligand to study IgE segmental flexibility, leading to loss of motion. | nih.gov |

| Fluorescence (General Dansyl) | Excitation maximum ~350 nm; Emission maximum ~520-550 nm (medium-dependent). High quantum yield, large Stokes shift. | wikipedia.org |

Compound List:

this compound (DDC)

Dansyl chloride (DNSC)

Monodansylcadaverine (MDC)

Cadaverine

Immunoglobulin E (IgE)

5-(N,N-dimethylamino)naphthalene-1-sulfonyl chloride (Synonym for Dansyl chloride)

5-(dimethylamino)naphthalene-1-sulfonic acid

Structure

3D Structure

属性

IUPAC Name |

5-(dimethylamino)-N-[5-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N4O4S2/c1-32(2)26-16-8-14-24-22(26)12-10-18-28(24)38(34,35)30-20-6-5-7-21-31-39(36,37)29-19-11-13-23-25(29)15-9-17-27(23)33(3)4/h8-19,30-31H,5-7,20-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJKPOZTSFSPTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCNS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204094 | |

| Record name | Didansylcadaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55521-24-9 | |

| Record name | Didansylcadaverine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055521249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didansylcadaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications in Cellular and Membrane Biology Research

Probing Cellular Membrane Dynamics and Organization

Didansylcadaverine serves as an effective probe for the plasma membrane and other intracellular membranes. Its fluorescence characteristics provide insights into the physical state and organization of the lipid bilayer.

Live-Cell Imaging Strategies for Membrane Visualization

Live-cell imaging allows for the study of cellular processes in real-time under physiological conditions. This compound is well-suited for these applications due to its ability to permeate cell membranes and its responsive fluorescence. When introduced to living cells, the probe rapidly partitions into lipid membranes, leading to a significant increase in fluorescence intensity, which allows for clear visualization of cellular and organellar boundaries.

Researchers utilize this property to monitor dynamic changes in membrane morphology, such as those occurring during cell division, migration, or apoptosis. The intensity of this compound fluorescence can also provide qualitative information about the lipid packing of the membrane; more ordered or tightly packed membrane domains, which are more hydrophobic, typically yield a higher fluorescence signal compared to more fluid and disordered regions.

Investigation of Membrane Intercalation and Translocation Processes

The process by which molecules insert into (intercalate) and move across (translocate) biological membranes is fundamental to cellular function. The fluorescence properties of this compound make it an excellent tool for studying these kinetics. The initial binding and intercalation of the probe into the outer leaflet of the plasma membrane can be monitored by the rapid increase in fluorescence.

Subsequent translocation to the inner leaflet or into intracellular compartments can be tracked over time by changes in fluorescence distribution within the cell. The rate of these processes can be influenced by membrane composition, fluidity, and the presence of membrane proteins, providing a method to investigate factors that modulate membrane permeability.

| Parameter | Description | Typical Observation with this compound |

| Fluorescence Intensity | The brightness of the emitted light upon excitation. | Increases significantly upon binding to and intercalating into the hydrophobic core of the lipid bilayer. |

| Emission Maximum (λmax) | The wavelength at which the highest fluorescence intensity is observed. | Undergoes a blue shift (moves to shorter wavelengths) as the probe enters a less polar environment, such as a cell membrane. |

| Quantum Yield | The efficiency of the fluorescence process (photons emitted per photon absorbed). | Increases in nonpolar environments, contributing to the enhanced brightness in membranes. |

Elucidation of Lipid Metabolism and Trafficking Pathways

While direct and extensive studies detailing the use of this compound specifically for tracking lipid metabolism are not widely documented, its properties as a lipophilic amine suggest its potential utility in studying pathways involving acidic organelles and lipid transport. Polyamines and their derivatives are known to be involved in various cellular processes, and fluorescent analogs can be used to follow their uptake and distribution.

The accumulation of this compound in certain intracellular vesicles could be indicative of specific transport mechanisms or pH gradients, similar to its mono-dansylated counterpart, monodansylcadaverine, which is known to accumulate in lysosomes and autophagic vacuoles. By observing the movement of this compound between organelles, researchers could infer information about vesicular trafficking pathways that are integral to the transport of lipids and other macromolecules throughout the cell.

Utilization in Advanced Fluorescence Microscopy Techniques

The photophysical characteristics of this compound make it suitable for advanced fluorescence microscopy techniques that provide quantitative data beyond simple imaging.

One such technique is Fluorescence Resonance Energy Transfer (FRET) , a mechanism that describes energy transfer between two light-sensitive molecules. In a FRET experiment, an excited donor fluorophore can transfer energy to a nearby acceptor molecule. This compound can potentially act as a FRET donor or acceptor in conjunction with other fluorescent probes to measure molecular-scale distances (typically 1-10 nm). For instance, by labeling a specific membrane protein with a suitable acceptor fluorophore, the proximity of this compound within the membrane to that protein could be quantified, providing insights into lipid-protein interactions.

Another powerful technique is Fluorescence Polarization (or Anisotropy) . This method measures the rotational mobility of a fluorophore. When this compound is excited with polarized light, the polarization of its emitted light depends on how much it rotates during its fluorescence lifetime. In a highly viscous environment, like a gel-phase lipid membrane, its rotation is restricted, and the emitted light remains highly polarized. In a more fluid environment, its faster rotation leads to depolarization of the emitted light. By measuring fluorescence anisotropy, researchers can obtain quantitative data on membrane fluidity and the microviscosity of different membrane domains.

| Technique | Principle | Information Gained with this compound |

| Fluorescence Resonance Energy Transfer (FRET) | Non-radiative energy transfer between a donor and acceptor fluorophore in close proximity. | Can measure nanometer-scale distances to study lipid-protein interactions or the clustering of membrane components. |

| Fluorescence Polarization/Anisotropy | Measurement of the rotational mobility of the fluorophore by observing the polarization of emitted light. | Provides quantitative data on local membrane fluidity and microviscosity. |

Didansylcadaverine in Enzymatic Activity and Mechanism Studies

Transglutaminase Enzyme Family: Substrate and Mechanistic Probe

Transglutaminases (TGs) are a family of enzymes that catalyze the formation of isopeptide bonds between glutamine residues and primary amines, a process crucial for protein cross-linking and stabilization. Didansylcadaverine and its analogue, monodansylcadaverine, have been employed in understanding the substrate specificity and assay development for these enzymes.

Characterization of Transglutaminase Substrate Specificity

While monodansylcadaverine has been widely used as a fluorescent amine donor substrate to characterize the substrate specificity of various transglutaminases, this compound has been specifically investigated for its inhibitory properties against certain TGase isoforms. For instance, studies on Plasmodium falciparum transglutaminase revealed that while monodansylcadaverine exhibited inhibitory effects on parasite growth, this compound did not demonstrate significant inhibition at comparable concentrations researchgate.net. This difference in inhibitory activity suggests variations in the binding or interaction mechanisms of these closely related compounds with the enzyme's active site, thereby providing insights into substrate specificity and the structural requirements for effective inhibition. Monodansylcadaverine has been utilized to identify substrate glutaminyl residues in proteins like nidogen and collagen, indicating its role in mapping cross-linking sites nih.govresearchgate.net.

Development and Optimization of Fluorometric Transglutaminase Assays

Fluorometric assays are instrumental in real-time monitoring of transglutaminase activity due to the significant change in fluorescence upon product formation. Monodansylcadaverine, often incorporated into peptide substrates, has been a key component in developing such assays. For example, a high-performance liquid chromatographic (HPLC) assay utilizes monodansylcadaverine as a substrate, with this compound serving as a standard for the fluorometric detection of the reaction product nih.gov. This indicates this compound's utility in the analytical aspect of assay development, specifically in identifying and quantifying the products of TGase-catalyzed reactions involving monodansylcadaverine. Other fluorometric probes, such as those based on rhodamine or fluorescein (B123965) conjugated to cadaverine (B124047) derivatives, have also been developed to study TGase activity mdpi.comnih.govhzdr.de.

Comparative Analysis with Monodansylcadaverine in Enzyme Kinetics and Inhibition

Comparative studies between this compound and monodansylcadaverine are crucial for understanding their distinct biochemical properties. As noted, monodansylcadaverine has been identified as an inhibitor of certain transglutaminases nih.gov, with kinetic parameters such as a Km of 14 µM reported for guinea pig liver transglutaminase researchgate.netnih.gov. In contrast, this compound has shown a lack of inhibitory activity against Plasmodium falciparum transglutaminase, highlighting a significant difference in their interaction with this specific enzyme researchgate.net. This comparative data is vital for designing selective probes and inhibitors.

Table 1: Comparative Inhibition of Plasmodium falciparum Transglutaminase

| Inhibitor | Inhibition of P. falciparum TGase |

|---|---|

| Monodansylcadaverine (MDC) | Inhibitory |

| Cystamine (CS) | Inhibitory |

| Iodoacetamide (IodoA) | Inhibitory |

Table 2: Kinetic Parameters for Monodansylcadaverine with Guinea Pig Liver Transglutaminase (gpTG)

| Enzyme Source/Type | Substrate/Probe | Km (µM) | Reference |

|---|

Investigating Enzyme-Catalyzed Protein Cross-Linking Mechanisms

This compound's role in investigating protein cross-linking mechanisms is primarily inferred through its comparison with monodansylcadaverine, which has been used to label cross-linking sites in proteins like collagen researchgate.net. The differing inhibitory profiles of monodansylcadaverine and this compound against specific TGases researchgate.net suggest that their interactions with the enzyme's active site, and consequently their ability to participate in or modulate cross-linking, can vary significantly. While monodansylcadaverine can be incorporated into proteins by TGases, indicating its function as an amine donor substrate, this compound's lack of inhibitory action implies it may not effectively engage in the catalytic cycle or may bind differently, thus not serving the same purpose in tracing cross-linking pathways.

Table 3: Fluorescent Probes/Substrates in Transglutaminase Assays

| Probe/Substrate Type | Fluorophore | Target TGase(s) | Application/Role | Reference(s) |

|---|---|---|---|---|

| Monodansylcadaverine (MDC) | Dansyl | Various TGs | Substrate, Inhibitor, Detection standard | nih.govresearchgate.netnih.govnih.govresearchgate.netnih.govnih.govsigmaaldrich.com |

| This compound (DDC) | Dansyl (x2) | P. falciparum TG | Evaluated as inhibitor (found not inhibitory) | researchgate.net |

| Abz-APE(γ-cad-Dnp)QEA | Abz/Dnp | TG2 | Quenched fluorescent probe for activity assay | researchgate.netbmglabtech.com |

| Fluorescein-cadaverine derivative | Fluorescein | TGase 2 | Acyl acceptor substrate in FA assay | hzdr.de |

| Rhodamine B-cadaverine derivative | Rhodamine B | TGase 2 | Acyl acceptor substrate in FA assay | hzdr.de |

Exploration of Other Amine-Reactive Enzyme Systems

Beyond the transglutaminase family, cadaverine and its derivatives, including dansyl-labeled forms, can potentially be utilized to study other enzyme systems that react with primary amines. For instance, dansyl chloride derivatization coupled with HPLC is a method used for the analysis and detection of polyamines, such as cadaverine, in biological samples nih.govtandfonline.com. This technique highlights the general utility of dansyl chemistry in identifying and quantifying amine-containing molecules that are substrates or products of enzymatic reactions. While specific examples of this compound being used as a probe for other amine-reactive enzymes are not extensively detailed in the provided literature, its structural similarity to monodansylcadaverine suggests potential applications in systems where diamines or polyamines are involved in enzymatic transformations. Research has indicated the use of "dansyl derivatives" in studying the activity of enzymes like PuORh, which acts on cadaverine nottingham.ac.uk, suggesting a broader applicability of dansylated cadaverine compounds in exploring amine-reactive enzyme systems.

Compound Name Table:

this compound

Cadaverine

Monodansylcadaverine

Dansyl chloride

N,N-dimethylcasein (DMC)

Benzyloxycarbonyl-L-glutaminylglycine

Abz-APE(γ-cad-Dnp)QEA

Fluorescein-cadaverine derivative

Rhodamine B-cadaverine derivative

KM93

Factor XIIIa (FXIIIa)

Transglutaminase 2 (TG2)

Guinea Pig Liver Transglutaminase (gpTG)

Microbial Transglutaminase (MTGase)

Plasmodium falciparum Transglutaminase

Nidogen

Type I Collagen

Pyrococcus furiosus ACAPT

PuORh

Investigation of Protein Didansylcadaverine Interactions and Conjugation

Covalent Labeling and Tagging of Proteins for Research Applications

Covalent labeling is a fundamental technique in protein science that involves the attachment of a detectable marker, or tag, to a protein of interest. creative-proteomics.com This process enables researchers to track, quantify, and characterize proteins within complex biological systems. creative-proteomics.com Didansylcadaverine, with its reactive primary amine, can be covalently linked to proteins, functioning as a fluorescent tag.

The process of protein tagging is crucial for a variety of applications, including the study of protein function, localization, and interactions. creative-proteomics.comnatureasia.com While genetically encoded tags like Green Fluorescent Protein (GFP) are widely used, chemical labeling reagents such as this compound offer an alternative approach. researchgate.net Chemical labeling involves the formation of a stable covalent bond between the label and specific functional groups on the protein, commonly the primary amines of lysine (B10760008) residues or the N-terminal amine. creative-proteomics.comthermofisher.com

The selection of a labeling strategy is critical, as the tag itself can potentially interfere with the native structure and function of the protein. natureasia.comirbbarcelona.org Therefore, the choice of the tag and the labeling chemistry must be carefully considered to minimize any perturbations. irbbarcelona.org The use of fluorescent probes like this compound allows for sensitive detection in various experimental setups, including fluorescence microscopy and in vitro assays. thermofisher.com

Key applications of covalent protein labeling include:

Fluorescence Microscopy: Visualizing the subcellular localization and trafficking of labeled proteins.

Biochemical Assays: Quantifying protein levels and activities.

Protein-Protein Interaction Studies: Detecting the formation of protein complexes. austinpublishinggroup.com

Analysis of Polyamine-Protein Conjugation Pathways

Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycations that play essential roles in numerous cellular processes, including cell growth, differentiation, and the regulation of gene expression. mdpi.comfrontiersin.org The covalent attachment of polyamines to proteins, a post-translational modification, is a critical mechanism for modulating protein function. researchgate.net this compound, as a fluorescent analog of cadaverine (B124047), provides a means to study the enzymatic and non-enzymatic pathways of polyamine conjugation.

Enzymatic conjugation of polyamines to proteins is often mediated by transglutaminases, which catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the primary amino group of a polyamine. nih.gov Studying these pathways is crucial for understanding how polyamine levels and their protein conjugates are regulated within the cell, a process known as polyamine homeostasis. nih.gov Dysregulation of polyamine metabolism has been implicated in various diseases, including cancer. frontiersin.orgimmusmol.com

The analysis of polyamine-protein conjugates can be performed using various techniques. The fluorescent nature of this compound allows for its detection in electrophoretic gels and through chromatographic methods, facilitating the identification of proteins that are targets for polyamination.

Table 1: Research Findings on Polyamine-Protein Conjugation

| Research Area | Key Findings | References |

| Enzymatic Conjugation | An enzyme activity in plants has been identified that covalently binds polyamines to endogenous proteins, showing some similarities to animal transglutaminases. nih.gov | nih.gov |

| Polyamine Homeostasis | The cellular concentration of polyamines is tightly regulated through biosynthesis, catabolism, and transport, and conjugation to proteins is a key part of this regulation. nih.gov | nih.gov |

| Pathological Implications | Alterations in polyamine metabolism and conjugation are frequently observed in cancer, suggesting that these pathways are potential therapeutic targets. frontiersin.orgimmusmol.com | frontiersin.orgimmusmol.com |

| Analytical Methods | Methods like high-pressure liquid chromatography (HPLC) and immunoassays are used to quantify polyamines and their metabolites. mdpi.comimmusmol.com | mdpi.comimmusmol.com |

Structural Elucidation via Chemical Cross-Linking Mass Spectrometry (CXMS) Approaches

Chemical cross-linking mass spectrometry (CXMS) has emerged as a powerful technique for investigating the three-dimensional structure of proteins and protein complexes. austinpublishinggroup.comresearchgate.netcreative-proteomics.com This method provides distance constraints between amino acid residues that are in close proximity, offering low-resolution structural information that is complementary to high-resolution techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM). creative-proteomics.comnih.govnih.gov

In a typical CXMS experiment, a protein or protein complex is treated with a chemical cross-linking agent that covalently links nearby reactive amino acid side chains. researchgate.nethuji.ac.il The cross-linked protein is then enzymatically digested into smaller peptides. The resulting mixture of peptides, including cross-linked pairs, is analyzed by mass spectrometry to identify the specific residues that were linked. researchgate.netnih.gov

This compound, while not a cross-linker itself, is relevant to this field as its primary amine can react with certain types of cross-linking reagents. More commonly, homobifunctional cross-linkers that target amine groups (like those on lysine residues) are used. nih.gov However, the study of how molecules like this compound bind to proteins can be enhanced by CXMS, which can map the binding sites and induced conformational changes.

The data obtained from CXMS experiments, in the form of distance restraints, are particularly valuable for:

Mapping protein-protein interaction interfaces. creative-proteomics.com

Studying dynamic or transient interactions that are difficult to capture with other structural biology methods. creative-proteomics.comnih.gov

Building and refining computational models of protein structures. osu.edu

Table 2: Comparison of Structural Biology Techniques

| Technique | Resolution | Key Advantages | Key Limitations |

| X-ray Crystallography | High (atomic) | Provides precise atomic coordinates. creative-proteomics.com | Requires well-ordered crystals; may not capture dynamics. creative-proteomics.comnih.gov |

| Cryo-Electron Microscopy (cryo-EM) | Near-atomic to low | Applicable to large, flexible complexes without the need for crystallization. huji.ac.ilscilifelab.se | Resolution can be limited for smaller proteins or highly flexible regions. nih.gov |

| Nuclear Magnetic Resonance (NMR) | High (atomic) | Provides information on protein dynamics in solution. frontiersin.org | Generally limited to smaller, soluble proteins. frontiersin.org |

| Chemical Cross-Linking Mass Spectrometry (CXMS) | Low | Can study large complexes in their native state, including transient interactions. creative-proteomics.comnih.govhuji.ac.il | Provides distance constraints rather than a complete 3D structure. researchgate.net |

The integration of CXMS data with other structural and computational methods is a key strategy in modern structural biology, enabling the generation of more accurate and comprehensive models of protein complexes. creative-proteomics.comscilifelab.se

Research Paradigms and Biological Systems Utilizing Didansylcadaverine

In Vitro and Ex Vivo Models for Biochemical Pathway Elucidation

Didansylcadaverine serves as a valuable tool in in vitro biochemical studies, primarily within the context of transglutaminase (TGase) activity assays. Its fluorescent properties allow for sensitive detection and quantification of TGase-catalyzed reactions. These assays typically involve the TGase-mediated conjugation of the fluorescent amine, such as monodansylcadaverine or this compound, to a protein or peptide substrate. The resulting fluorescent product can then be separated and detected using techniques like high-performance liquid chromatography (HPLC) researchgate.netnih.gov.

These in vitro models enable the characterization of TGase kinetics, including the determination of Michaelis-Menten constants (Km) and substrate specificities. Furthermore, they facilitate the screening and evaluation of potential enzyme inhibitors. The lipophilic nature of this compound also aids in its cellular uptake in various experimental models, making it suitable for studying enzyme localization and function in more complex biological matrices, though detailed ex vivo applications specifically with DDC are less commonly detailed in the provided literature compared to its in vitro assay utility.

Application in Parasitology Research (e.g., Leishmania and Plasmodium Transglutaminases)

This compound has been specifically investigated in the context of parasitic infections, particularly concerning Leishmania and Plasmodium species, which are known to possess transglutaminase activity.

Leishmania: Studies have demonstrated that Leishmania parasites exhibit transglutaminase (TGase) activity, which appears to be crucial for their proliferation and survival researchgate.netnih.gov. This parasite TGase is notable for being calcium-independent, distinguishing it from many mammalian TGases nih.gov. This compound has been employed as an inhibitor in Leishmania research, where it showed a profound dose-dependent inhibition of parasite growth. This finding highlights its potential as a tool to probe the essentiality of TGase activity in parasitic life cycles and as a lead for antileishmanial drug development researchgate.netnih.gov.

Plasmodium: Transglutaminase activity has also been identified in Plasmodium parasites, the causative agents of malaria nih.govresearchgate.net. This activity is stage-dependent, being more pronounced in trophozoites and schizonts compared to ring forms, and is also calcium-independent nih.gov. While direct studies using this compound on Plasmodium TGase are not extensively detailed in the provided snippets, the use of fluorescently labeled polyamines in Plasmodium research suggests the potential application of DDC for studying TGase function, substrate interactions, and localization within these parasites nih.govresearchgate.net.

Studies in Bacterial Enzymology (e.g., Bacillus subtilis Transglutaminase)

Bacillus subtilis is known to possess a spore coat-associated transglutaminase (Tgl) that plays a role in cross-linking spore coat proteins, contributing to the resistance and structural integrity of bacterial spores researchgate.netfrontiersin.orgnih.govpsu.edu. While the specific use of this compound in characterizing B. subtilis TGase is not explicitly detailed in the provided search results, its established role as a fluorescent probe for transglutaminase activity in general suggests its potential applicability. Such applications could involve in vitro assays to study the kinetic properties of B. subtilis TGase or fluorescence microscopy to investigate its localization within bacterial cells or spore structures.

Mammalian Cell Line Investigations in Basic Biological Processes

This compound's fluorescent properties make it a useful reagent for investigating basic biological processes within mammalian cell lines. Its lipophilic nature facilitates cellular uptake, allowing for the visualization of intracellular localization and the study of enzyme activities within the cellular environment ontosight.ai. It can be employed to track the distribution and activity of transglutaminases or to study polyamine uptake and metabolism within cells. By labeling cellular components or tracking the entry and localization of the probe itself, researchers can gain insights into cellular dynamics, enzyme-substrate interactions, and the functional roles of polyamines in various cellular pathways.

Role in Polyamine Research and Metabolic Studies

As a fluorescently labeled analog of cadaverine (B124047), this compound is relevant to polyamine research. Polyamines (such as putrescine, spermidine, and spermine) are essential for cell growth, differentiation, and survival, and their metabolism is tightly regulated researchgate.netkkp.go.idnih.govnih.gov. This compound can serve as a probe to study polyamine transport systems and cellular uptake mechanisms, as demonstrated by studies using similar dansylated polyamines like N(1)-dansylspermine nih.gov. Its fluorescence allows for the visualization of polyamine localization within cells and the quantitative analysis of uptake kinetics, contributing to the understanding of polyamine homeostasis and cellular response to metabolic cues.

Compound List

this compound (DDC)

Monodansylcadaverine (MDC)

Cadaverine

Putrescine

Spermidine

Spermine

N(1)-Dansylspermine

Cystamine

Iodoacetamide

Myo-inositol-1-phosphate synthase

Leishmanolysin (gp63)

N,N-dimethylcasein

Benzyloxycarbonyl-L-glutaminylglycine

Thymosin β4

Actin

Fibronectin (FN)

Factor XIII-A

Laminin

PbCAP380

GerQ

CotE

GerE

CotX, CotY, CotZ

CotJA, CotJC

Data Table: Comparative Properties of Leishmania TGase

| Property | Leishmania TGase | Mammalian Macrophage TGase |

| Calcium Dependence | Independent | Dependent |

| Major Substrate Size | 50-75 kDa | 37-50 kDa |

| Optimal pH | Basic | Not specified |

| Thermal Stability | More stable in amastigotes (37-55°C) | Not specified |

| Inhibition by DDC | Dose-dependent inhibition of parasite growth | Not specified |

| Role in Parasite | Proliferation, growth, development, survival | Not specified |

Note: Data compiled from provided search snippets researchgate.netnih.gov.

Methodological Innovations and Advanced Techniques Employing Didansylcadaverine

Integration with FRET-Based Ligation Assays

While not a classical Förster Resonance Energy Transfer (FRET) application involving a distinct donor-acceptor pair, the principle of proximity-induced fluorescence change is central to ligation assays involving dansylcadaverine (B154855) derivatives. These assays are particularly prominent for studying transglutaminases (TGases), enzymes that catalyze the formation of an isopeptide bond between a glutamine residue on one protein and a primary amine. researchgate.netzedira.com

The most common format uses monodansylcadaverine (MDC) as a fluorescent primary amine substrate. zedira.com In the presence of a protein substrate rich in glutamine residues, such as N,N-dimethylcasein, TGase catalyzes the covalent ligation (transamidation) of MDC onto the protein. zedira.commdpi.com When free in solution, MDC has a certain fluorescence profile. However, upon its incorporation into the more hydrophobic environment of the protein substrate, the fluorescence intensity of the dansyl group increases and the emission wavelength may shift. zedira.comnih.gov This change in fluorescence is directly proportional to the enzyme's activity and can be monitored in real-time. zedira.com

In specific methodological variations, particularly those requiring precise quantification of the reaction product, didansylcadaverine serves a distinct and crucial role. In fluorometric, high-performance liquid chromatographic (HPLC) assays for transglutaminase activity, this compound is used as a stable, fluorescent standard for the accurate quantification of the MDC-protein conjugate product. nih.gov

Applications in Fluorescence-Activated Cell Sorting (FACS)

Fluorescence-Activated Cell Sorting (FACS) is a powerful technology that allows for the physical separation of specific cells from a heterogeneous population based on their fluorescent characteristics. nih.govpsmjournals.org In this context, monodansylcadaverine (MDC) has been widely adopted as a fluorescent probe for the detection and quantification of autophagy. sigmaaldrich.comchemicalbook.com

Autophagy is a cellular process involving the degradation of cellular components within double-membraned vesicles called autophagosomes. caymanchem.com MDC is a lysosomotropic and lipophilic compound that preferentially accumulates in these autophagic vacuoles. sigmaaldrich.comchemicalbook.com This accumulation is attributed to a combination of ion trapping in the acidic environment of the vesicles and interactions with the membrane lipids. chemicalbook.com

The key steps for utilizing MDC in conjunction with flow cytometry and FACS are:

Cell Labeling : Live cells are incubated with monodansylcadaverine, which permeates the cell membrane and accumulates in autophagic vesicles. chemsrc.com

Fluorescence Detection : The labeled cells are analyzed by a flow cytometer. An appropriate laser (e.g., violet or UV) excites the MDC, and the resulting fluorescence emission is measured. sigmaaldrich.comcaymanchem.com The intensity of the green fluorescence is proportional to the volume of autophagic vacuoles within the cell. abcam.cn

Cell Sorting : Based on the measured fluorescence intensity, a FACS instrument can physically sort the cells into distinct populations. For example, cells exhibiting high green fluorescence (indicative of high autophagic activity) can be separated from those with low fluorescence. nih.govplos.org

This technique enables researchers to isolate specific cell populations based on their autophagic status for subsequent molecular analysis, providing insights into the role of autophagy in various physiological and pathological conditions. nih.gov Although this compound is a close analogue, the literature consistently points to monodansylcadaverine as the probe used for this application. researchgate.net

High-Throughput Screening (HTS) Assay Development

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify potential therapeutic agents. researchgate.net The fluorescence-based transglutaminase assay using monodansylcadaverine has been successfully adapted for HTS to discover inhibitors of this enzyme family. mdpi.comnih.gov

The principle remains the same as the ligation assay described previously: the TGase-catalyzed incorporation of MDC into a protein substrate like N,N-dimethylcasein results in increased fluorescence. nih.gov For HTS, the assay is miniaturized into a multi-well plate format (e.g., 96- or 384-well plates). researchgate.net In each well, the enzyme, substrates, and a test compound are combined. A reduction in the fluorescence signal compared to a control well (without an inhibitor) indicates that the test compound has inhibited TGase activity.

To enhance the assay's sensitivity and reliability for HTS, innovative techniques have been developed. One such method involves the use of magnetic dextran-coated charcoal. researchgate.netnih.gov After the enzymatic reaction, this charcoal is added to the wells. It rapidly binds and quenches the fluorescence of the unreacted, free monodansylcadaverine, leaving only the fluorescence from the protein-incorporated MDC. This step significantly lowers the background signal and improves the signal-to-noise ratio, making the detection of subtle inhibition more robust. nih.gov This rapid and sensitive method allows for the screening of 96 samples within an hour. nih.gov

Research using these HTS assays has yielded valuable data on both enzyme kinetics and inhibitor potency.

Mentioned Compounds

Future Perspectives and Unexplored Research Avenues

Development of Novel Didansylcadaverine-Based Probes with Enhanced Specificity and Photostability

A significant area of future research lies in the rational design and synthesis of new fluorescent probes derived from the this compound scaffold. While this compound is a valuable tool, its broad reactivity with transglutaminases can be a limitation when studying the activity of a specific isozyme. The development of next-generation probes will focus on modifying the cadaverine (B124047) or dansyl portions of the molecule to introduce greater specificity for particular transglutaminase enzymes. This could involve incorporating chemical motifs that mimic the natural substrates of individual transglutaminases, thereby increasing the probe's affinity for the target enzyme.

Another critical aspect for improvement is the photostability of the fluorophore. nih.govucsd.eduspringernature.com All organic fluorophores are susceptible to photobleaching after prolonged exposure to light, which can limit their use in long-term imaging experiments. nih.govucsd.eduspringernature.com Strategies to enhance photostability could include the addition of chemical moieties that quench triplet states or the incorporation of antioxidant functionalities into the probe's structure. acs.org The development of more photostable this compound analogs would enable more demanding applications, such as single-molecule imaging and high-resolution microscopy.

Key areas for the development of novel this compound-based probes include:

Enhanced Specificity: Modifications to the core structure to achieve selective binding to specific transglutaminase isozymes.

Improved Photostability: Incorporation of chemical features to reduce photobleaching and enable longer-term imaging. nih.govucsd.eduspringernature.comnih.gov

Tunable Fluorescence Properties: Synthesis of derivatives with altered excitation and emission spectra to facilitate multiplex imaging with other fluorescent probes.

Table 1: Strategies to Enhance Fluorescent Probe Properties

| Desired Property | Approach | Rationale |

|---|---|---|

| Enhanced Specificity | Incorporate substrate-mimicking motifs | Increase affinity for a specific target enzyme over others. |

| Improved Photostability | Add triplet-state quenchers or antioxidants | Reduce the rate of irreversible photodegradation of the fluorophore. acs.org |

| Tunable Fluorescence | Modify the dansyl group's chemical structure | Alter the electronic properties to shift excitation and emission wavelengths. |

| Increased Quantum Yield | Rigidify the fluorophore structure | Decrease non-radiative decay pathways, leading to brighter fluorescence. |

Integration with Multi-Omics Approaches for Systems-Level Understanding

The integration of this compound-based assays with multi-omics technologies, such as proteomics and metabolomics, holds immense potential for a systems-level understanding of cellular processes. frontiersin.orgfrontiersin.org By combining fluorescent labeling with mass spectrometry-based proteomics, researchers can identify the specific protein substrates of transglutaminases within a complex biological sample. researchgate.netnih.govnih.gov This approach involves treating cells or lysates with a this compound analog that also contains a bio-orthogonal handle for enrichment. After the enzymatic reaction, the labeled proteins can be captured and subsequently identified by mass spectrometry.

This integrated approach can provide a global snapshot of transglutaminase activity and its downstream effects on the proteome. nih.govplos.orgelsevier.comnih.gov For example, it could be used to compare the substrate profiles of a particular transglutaminase under different physiological or pathological conditions. Furthermore, combining these findings with metabolomics data could reveal how transglutaminase-mediated protein cross-linking influences metabolic pathways.

Potential applications of integrating this compound with multi-omics include:

Target Identification: Uncovering novel substrates of specific transglutaminases in various cell types and disease states.

Pathway Analysis: Elucidating the broader cellular pathways and networks affected by transglutaminase activity.

Biomarker Discovery: Identifying patterns of protein modification by transglutaminases that could serve as biomarkers for disease diagnosis or prognosis.

Potential in Advancing Structural Biology Methodologies

This compound and its derivatives also have the potential to contribute to advancements in structural biology, particularly in the field of X-ray crystallography. nasa.govnasa.govnih.govnih.gov One of the major bottlenecks in protein crystallography is the production of well-ordered crystals suitable for diffraction experiments. nasa.govnasa.gov Trace fluorescent labeling, a technique where a small fraction of the protein is covalently modified with a fluorescent probe, can aid in the crystallization process. creative-biostructure.comnih.gov The fluorescent tag can help to identify and optimize crystallization conditions by allowing for the rapid visualization of protein crystals, even those that are very small or embedded in precipitate. nasa.govnasa.govcreative-biostructure.comnih.gov

This compound, with its reactive amine, could be utilized as such a fluorescent label for proteins that are also substrates for transglutaminases. The enzymatic incorporation of the probe would ensure site-specific labeling. The resulting fluorescently tagged protein could then be used in crystallization screening. Furthermore, the dansyl group's sensitivity to its local environment could potentially provide information about conformational changes in the protein upon ligand binding or during crystal packing. The development of this compound analogs with properties tailored for crystallographic applications, such as increased solvent-accessible surface area or specific metal-chelating properties, could further enhance their utility in this area. researchgate.net

常见问题

Q. How can contradictory spectroscopic data for this compound be resolved in structural studies?

- Methodological Answer : Cross-validate conflicting NMR/IR data using computational chemistry tools (e.g., density functional theory (DFT) simulations for vibrational modes). Compare experimental results with synthetic intermediates or analogs to identify potential isomerization or solvate formation .

Q. What experimental frameworks are suitable for studying this compound’s interactions with biomolecules?

- Methodological Answer : Employ fluorescence quenching assays to quantify binding affinity with proteins (e.g., serum albumin). Use isothermal titration calorimetry (ITC) for thermodynamic profiling and molecular docking simulations (AutoDock/Vina) to predict binding sites. Validate findings with site-directed mutagenesis of target proteins .

Q. How can researchers address discrepancies between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer : Perform pharmacokinetic studies (e.g., plasma half-life, tissue distribution) in animal models to identify bioavailability limitations. Use metabolomics (LC-MS/MS) to detect phase I/II metabolites that may alter activity. Compare in vitro IC values with in vivo efficacy using dose-response models .

Q. What strategies optimize the reproducibility of this compound’s biological assay data?

- Methodological Answer : Standardize cell culture conditions (passage number, media composition) and assay protocols (e.g., incubation time, DMSO concentration). Include positive/negative controls in each experiment and share raw data (e.g., fluorescence readings) in supplementary materials for peer validation .

Q. How can structure-activity relationship (SAR) studies be designed for this compound analogs?

- Methodological Answer : Synthesize analogs with modifications to the dansyl group or cadaverine chain. Test analogs in parallel using high-throughput screening (HTS) for target engagement (e.g., enzyme inhibition). Apply multivariate analysis (PCA or PLS) to correlate structural features with activity .

Methodological Challenges & Solutions

Q. What steps mitigate synthesis challenges for this compound, such as low yields or side products?

- Methodological Answer : Optimize reaction stoichiometry (e.g., excess dansyl chloride) and use coupling agents (e.g., DCC) to enhance amide bond formation. Monitor intermediates via TLC and employ flash chromatography for purification. Characterize side products via MS/MS to identify hydrolysis byproducts .

Q. How should researchers integrate this compound into cross-disciplinary studies (e.g., neurochemistry or drug delivery)?

- Methodological Answer : Collaborate with domain experts to design context-specific assays. For neurochemistry, use fluorescent microscopy to track cellular uptake in neuronal cells. For drug delivery, formulate nanoparticles (PLGA or liposomes) and evaluate loading efficiency via dialysis .

Ethical & Practical Considerations

Q. What ethical guidelines apply to studies involving this compound in biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。